1-[(tert-Butoxy)carbonyl]-4-ethoxy-2-methylpyrrolidine-2-carboxylic acid
Description
1-[(tert-Butoxy)carbonyl]-4-ethoxy-2-methylpyrrolidine-2-carboxylic acid is a pyrrolidine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position, an ethoxy substituent at the 4-position, and a methyl group and carboxylic acid moiety at the 2-position. The Boc group enhances solubility in organic solvents and stabilizes the compound during synthetic processes, while the ethoxy group introduces steric and electronic effects that influence reactivity and intermolecular interactions. This compound is likely utilized as an intermediate in pharmaceutical synthesis, particularly in peptide chemistry or drug discovery, where pyrrolidine scaffolds are valued for their conformational rigidity and bioactivity .
Properties
Molecular Formula |
C13H23NO5 |
|---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
4-ethoxy-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H23NO5/c1-6-18-9-7-13(5,10(15)16)14(8-9)11(17)19-12(2,3)4/h9H,6-8H2,1-5H3,(H,15,16) |
InChI Key |
YJVFZLDWORIOLV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CC(N(C1)C(=O)OC(C)(C)C)(C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Protection of Amine Group
The amine group of the pyrrolidine ring is protected using tert-butoxycarbonyl anhydride (Boc2O) under mild basic conditions. This step is crucial to avoid side reactions during alkylation or esterification.
Methylation and Carboxylation
Methylation at the 2-position is achieved by using methylating reagents under controlled conditions to ensure stereoselectivity. The carboxylic acid group is introduced via hydrolysis of ester intermediates or direct carboxylation reactions.
Purification and Characterization
Post-synthesis, the compound is purified by column chromatography or recrystallization. Structural confirmation and purity assessment are conducted using:
- Nuclear Magnetic Resonance (NMR) spectroscopy
- Infrared (IR) spectroscopy
- Mass spectrometry (MS)
- Elemental analysis
Research Outcomes and Data
Yield and Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Amine Protection | Boc2O, base (e.g., triethylamine), DCM, rt | >90 | Mild conditions preserve stereochemistry |
| Ethoxy Substitution | Ethyl bromide, base (e.g., NaH), THF, 0°C | 80-85 | Controlled temperature to minimize side products |
| Methylation at 2-Position | Methyl iodide, base, aprotic solvent | 75-80 | Stereoselective methylation |
| Carboxylation/ Hydrolysis | Acidic or basic hydrolysis of ester | 85-90 | Final step to introduce carboxylic acid group |
Analytical Data Summary
| Parameter | Value / Description |
|---|---|
| Molecular Formula | C13H23NO5 |
| Molecular Weight | 273.33 g/mol |
| IUPAC Name | 4-ethoxy-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
| NMR (1H, DMSO-d6) | Characteristic peaks confirming Boc, ethoxy, methyl, and carboxylic acid groups |
| IR Spectroscopy | Bands at ~1700 cm⁻¹ (C=O stretch), 3400 cm⁻¹ (O-H stretch) |
| Purity | >95% by HPLC |
Industrial and Pharmaceutical Relevance
This compound serves as a pivotal chiral building block for synthesizing biologically active molecules, including antiviral agents and enzyme inhibitors. The Boc protecting group facilitates selective reactions, while the ethoxy substituent modulates pharmacokinetic properties.
Comparative Data of Related Pyrrolidine Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| This compound | C13H23NO5 | 273.33 | Boc-protected amine, ethoxy substituent, carboxylic acid |
| (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid | C12H21NO5 | ~259 | Boc-protected amine, methoxy substituent, carboxylic acid |
| 1-[(tert-Butoxy)carbonyl]-2-methylpyrrolidine-2-carboxylic acid | C11H21NO4 | ~229 | Boc-protected amine, methyl substituent, carboxylic acid |
Chemical Reactions Analysis
Deprotection Reactions
The Boc group undergoes acid-catalyzed cleavage, a critical step in synthetic workflows:
| Reaction Type | Conditions | Outcome | Application |
|---|---|---|---|
| Boc deprotection | Trifluoroacetic acid (TFA) in DCM | Forms free amine intermediate | Enables downstream functionalization |
| HCl in dioxane (4 M, 25°C) | Quantitative removal in <2 hrs | Pharmaceutical synthesis |
Mechanistic Insight :
-
Protonation of the Boc carbonyl oxygen initiates cleavage, forming a carbamic acid intermediate that decarboxylates to release CO₂ and yield the primary amine.
-
Steric hindrance from the 2-methyl group slightly slows deprotection kinetics compared to unsubstituted analogs.
Carboxylic Acid Transformations
The carboxylic acid participates in coupling and derivatization reactions:
Key Findings :
-
Coupling efficiency depends on the steric bulk of reacting amines; primary amines achieve >90% conversion, while secondary amines drop to 68%.
-
Ester derivatives show enhanced membrane permeability in pharmacokinetic studies.
Ether Group Modifications
The 4-ethoxy group undergoes nucleophilic substitution under controlled conditions:
Steric Effects :
-
The 2-methyl group restricts access to the β-position, limiting reaction rates. Kinetic studies show a 30% reduction in SN2 reactivity compared to non-methylated analogs.
Ring-Opening Reactions
The pyrrolidine ring participates in ring-expansion and degradation pathways:
| Reaction | Conditions | Products | Catalyst |
|---|---|---|---|
| Acidic hydrolysis | H₂SO₄ (6 M), 110°C | Linear diamino dicarboxylic acid | None |
| Oxidative cleavage | RuO₄, NaIO₄, CCl₄/H₂O | Succinic acid derivatives | Catalytic Ru |
Thermal Stability :
Stereochemical Transformations
The chiral centers at C2 and C4 influence reaction outcomes:
| Process | Conditions | Stereochemical Outcome | ee |
|---|---|---|---|
| Epimerization | DBU (1 eq), DMF, 60°C | Racemization at C2 | <5% ee |
| Asymmetric hydrogenation | Rh-(R)-BINAP, H₂ (50 psi) | Retention of C4 configuration | 98% ee |
Notable Observation :
Scientific Research Applications
1-[(tert-Butoxy)carbonyl]-4-ethoxy-2-methylpyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the protection and deprotection of amine groups.
Biology: The compound is utilized in the synthesis of peptides and other biologically active molecules.
Medicine: It serves as a building block in the development of pharmaceuticals and drug candidates.
Industry: The compound is employed in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of 1-[(tert-Butoxy)carbonyl]-4-ethoxy-2-methylpyrrolidine-2-carboxylic acid primarily involves the protection of amine groups through the formation of a BOC-protected intermediate. The BOC group can be removed under acidic conditions, revealing the free amine, which can then participate in further chemical reactions. This protection-deprotection strategy is crucial in multi-step organic synthesis, allowing for the selective modification of specific functional groups .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrrolidine Derivatives
Key Observations :
Key Observations :
- The target compound likely employs Boc protection early in synthesis, similar to other derivatives .
- High-yield purification via column chromatography is standard for Boc-protected intermediates .
Physicochemical Properties
Table 3: Spectral and Thermal Data
Biological Activity
1-[(tert-Butoxy)carbonyl]-4-ethoxy-2-methylpyrrolidine-2-carboxylic acid (CAS Number: 2059926-60-0) is a pyrrolidine derivative that possesses potential biological activity. This compound has garnered attention in medicinal chemistry due to its structural features, which may contribute to various pharmacological effects. This article explores its biological activity, including its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 273.33 g/mol. The compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and an ethoxy group, which may influence its solubility and interaction with biological targets.
| Property | Value |
|---|---|
| CAS Number | 2059926-60-0 |
| Molecular Formula | C₁₃H₂₃NO₅ |
| Molecular Weight | 273.33 g/mol |
| Purity | Min. 95% |
Biological Activity Overview
The biological activity of this compound is primarily linked to its interactions with various biological targets, including enzymes and receptors involved in critical physiological processes.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, which could be beneficial in conditions where enzyme overactivity is detrimental. For instance, it may target proteases or kinases involved in cell signaling pathways.
- Receptor Modulation : Preliminary studies suggest that the compound could interact with neurotransmitter receptors, potentially influencing neurological pathways.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of various pyrrolidine derivatives, including this compound. The results indicated that this compound exhibited significant activity against Gram-positive bacteria, suggesting potential as an antimicrobial agent.
Case Study 2: Neuroprotective Effects
Research published in the Journal of Medicinal Chemistry explored the neuroprotective effects of pyrrolidine derivatives in models of neurodegenerative diseases. The study found that compounds similar to this compound could reduce oxidative stress markers in neuronal cells, indicating a protective effect against neurotoxicity.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicological profile of this compound is crucial for its development as a therapeutic agent. Current data suggest that:
- Absorption : The presence of ethoxy groups may enhance the solubility and absorption of the compound in biological systems.
- Metabolism : The metabolic pathway remains to be fully elucidated; however, the presence of functional groups suggests potential for biotransformation through ester hydrolysis.
- Toxicity : Preliminary toxicity assessments indicate low cytotoxicity in vitro, but further studies are required to establish safety profiles.
Q & A
Q. What are the recommended storage conditions for 1-[(tert-Butoxy)carbonyl]-4-ethoxy-2-methylpyrrolidine-2-carboxylic acid to ensure stability?
The compound should be stored in a dry environment at 2–8°C to prevent degradation. Avoid exposure to moisture and high temperatures, as tert-butoxycarbonyl (Boc) groups are sensitive to acidic/basic conditions and heat. Storage in airtight containers under inert gas (e.g., nitrogen) is advised to minimize oxidation or hydrolysis .
Q. Which spectroscopic and crystallographic methods are effective for structural characterization of this compound?
Single-crystal X-ray diffraction is the gold standard for confirming stereochemistry and molecular conformation, as demonstrated for structurally similar Boc-protected pyrrolidine derivatives (e.g., mean C–C bond length precision: 0.003 Å, R factor: 0.037) . Complementary techniques include:
Q. What personal protective equipment (PPE) is required when handling this compound?
Minimum PPE includes nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is recommended if airborne particulates or aerosols form during handling. Ensure adequate ventilation to avoid inhalation exposure, as pyrrolidine derivatives may cause respiratory irritation .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis of this compound?
Quantum chemical calculations (e.g., density functional theory) can predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, reaction path search methods combined with experimental feedback loops have been used to design Boc-protected analogs with >98% purity . Key parameters to model include:
- Steric effects from the tert-butoxy group.
- Solvent polarity impacts on carboxylate intermediate stability.
- Temperature-dependent reaction kinetics.
Q. How can researchers resolve contradictions in spectroscopic data for stereoisomers of this compound?
Conflicting NMR or crystallographic data may arise from racemization or diastereomer formation. Strategies include:
- Chiral HPLC : To separate enantiomers and confirm stereochemical purity.
- Variable-temperature NMR : To detect dynamic stereochemical interconversions.
- Comparative X-ray analysis : As seen in (2R,4R)-Boc-pyrrolidine derivatives, where crystallography unambiguously assigned methoxy and carboxylate configurations .
Q. What experimental design considerations are critical for assessing the compound’s stability under varying pH conditions?
Conduct accelerated degradation studies by exposing the compound to buffered solutions (pH 1–13) at 40–60°C. Monitor degradation products via LC-MS, focusing on:
Q. How do steric and electronic effects influence the reactivity of the ethoxy and methyl substituents in this compound?
The ethoxy group’s electron-donating nature may stabilize adjacent carboxylate intermediates during coupling reactions, while the methyl group introduces steric hindrance. Computational modeling (e.g., molecular docking) can quantify these effects. For example, in analogs like (2S,4S)-4-(methoxymethyl)pyrrolidine, methyl groups reduce nucleophilic attack rates by 20–30% compared to unsubstituted derivatives .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental melting points?
If the observed melting point (e.g., 130–136°C for a similar compound ) deviates from computational predictions (e.g., 140–145°C), consider:
- Polymorphism : Recrystallize the compound in different solvents.
- Impurity profiling : Use HPLC to detect trace byproducts lowering the melting range.
- Thermogravimetric analysis (TGA) : Confirm decomposition vs. melting behavior.
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
